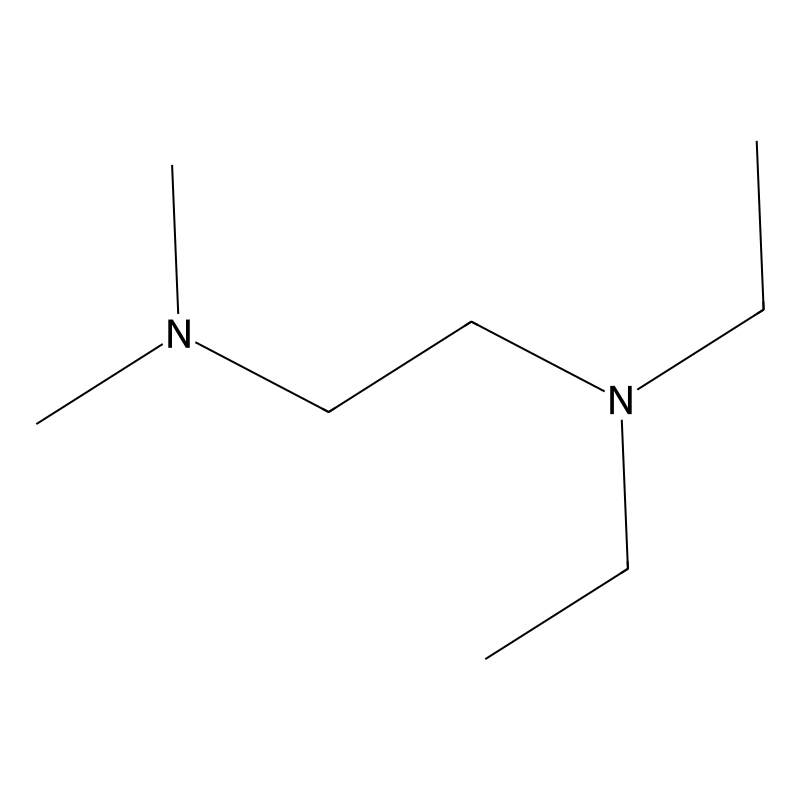

N,N-Diethyl-N',N'-dimethylethylenediamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Oligonucleotide Synthesis

DEDM has been used as a base in the oxidative amidation of hydrogen phosphonate diesters, a crucial step in the synthesis of oligonucleotides, which are short chains of DNA or RNA. This research suggests DEDM may play a role in the development of new methods for producing these important molecules for biological research and diagnostics [].

Melanoma Imaging

Researchers have explored the use of DEDM in combination with other compounds to develop novel imaging agents for melanoma, a type of skin cancer. By attaching DEDM to molecules that target melanin, the pigment that gives skin its color, scientists hope to create probes that can help diagnose and monitor melanoma more effectively. This research is still in the early stages, but it demonstrates the potential of DEDM for applications in medical imaging [].

N,N-Diethyl-N',N'-dimethylethylenediamine is a colorless liquid with a distinct amine-like odor. Its molecular formula is C8H20N2, and it has a molecular weight of approximately 172.25 g/mol. The compound features two ethyl groups and two methyl groups attached to different nitrogen atoms in its structure, which contributes to its unique chemical properties. It is miscible with various organic solvents but is incompatible with strong acids and oxidizing agents .

- Chelation: It forms coordination complexes with metal ions, enhancing the stability of these complexes. For example, it can form complexes with copper(I) halides that are useful in catalyzing C-N coupling reactions .

- Condensation Reactions: The compound can react with aldehydes or ketones to form imidazolidines through condensation reactions .

- Neutralization Reactions: It can neutralize acids in exothermic reactions, resulting in the formation of salts and water .

Research indicates that N,N-diethyl-N',N'-dimethylethylenediamine exhibits significant biological activity:

- DNA Binding: It has been shown to enhance the binding of DNA, which may have implications for genetic research and biotechnology .

- Carbon Dioxide Adsorption: The compound also enhances the adsorption of carbon dioxide, suggesting potential applications in environmental chemistry and carbon capture technologies .

Several methods exist for synthesizing N,N-diethyl-N',N'-dimethylethylenediamine:

- Alkylation of Ethylenediamine: The compound can be synthesized by alkylating ethylenediamine with diethyl sulfate or other alkylating agents.

- Condensation Reactions: Another method involves the condensation of dimethylamine with ethylenediamine under controlled conditions to yield the desired product .

N,N-Diethyl-N',N'-dimethylethylenediamine has various applications across different fields:

- Catalysis: It serves as a ligand in coordination chemistry and catalysis, particularly in homogeneous catalytic processes.

- Environmental Chemistry: Its ability to adsorb carbon dioxide makes it valuable for applications in reducing greenhouse gas emissions.

- Pharmaceuticals: The compound's DNA binding properties may facilitate drug development and gene therapy research .

Studies on interaction dynamics reveal that N,N-diethyl-N',N'-dimethylethylenediamine interacts favorably with various metal ions and organic substrates. Its chelation ability enhances the reactivity of metal complexes, making them more effective catalysts in organic synthesis. Additionally, its interactions with biological molecules indicate potential therapeutic uses.

Several compounds share structural similarities with N,N-diethyl-N',N'-dimethylethylenediamine. Here are some noteworthy examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N,N-Dimethylethylenediamine | C4H12N2 | Contains two methyl groups on nitrogen atoms |

| N,N-Diethylamine | C4H11N | Simple diethyl substitution on nitrogen |

| N,N-Bis(2-hydroxyethyl)ethylenediamine | C6H16N2O2 | Contains hydroxyl groups enhancing solubility |

Uniqueness of N,N-Diethyl-N',N'-dimethylethylenediamine

The uniqueness of N,N-diethyl-N',N'-dimethylethylenediamine lies in its combination of two ethyl groups and two methyl groups on nitrogen atoms, which provides distinctive chemical reactivity compared to other similar compounds. Its ability to form stable complexes with metal ions while also exhibiting significant biological activity sets it apart in both industrial and research applications.

The thermodynamic properties of N,N-Diethyl-N',N'-dimethylethylenediamine are governed by the molecular interactions arising from its substituted diamine structure. The compound exhibits a molecular weight of 144.26 g/mol [1] and displays liquid phase behavior under standard conditions.

Temperature-Dependent Properties

The boiling point of N,N-Diethyl-N',N'-dimethylethylenediamine ranges from 156-177°C [3], indicating significant intermolecular forces despite the presence of bulky alkyl substituents. This elevated boiling point compared to simpler amines reflects the enhanced molecular weight and the presence of nitrogen atoms capable of hydrogen bonding interactions [4]. The predicted boiling point of 159.8 ± 8.0°C [5] aligns well with experimental observations, suggesting reliable thermodynamic modeling for this compound class.

Density and Physical State

The predicted density of 0.823 ± 0.06 g/cm³ [5] [3] places this compound in the typical range for tertiary amines. This density value, lower than water, facilitates phase separation in aqueous systems and influences mass transfer processes in chemical applications [4]. The compound exists as a colorless liquid with a distinct amine-like odor , characteristic of alkylated ethylenediamine derivatives.

Thermodynamic Property Data Table

| Property | Value | Source/Reference |

|---|---|---|

| Molecular Weight | 144.26 g/mol | CAS Common Chemistry [1] |

| Boiling Point | 156-177°C | ChemicalBook [3] |

| Predicted Boiling Point | 159.8 ± 8.0°C | Prediction Model [5] |

| Density (20°C) | 0.823 ± 0.06 g/cm³ | ChemicalBook (predicted) [5] [3] |

| Physical State | Colorless liquid | Multiple sources |

| Odor | Amine-like | Literature |

Solubility Characteristics in Organic and Polar Solvents

The solubility behavior of N,N-Diethyl-N',N'-dimethylethylenediamine demonstrates the compound's amphiphilic nature, combining hydrophilic amine functionalities with lipophilic alkyl substituents. This structural duality results in distinctive solubility patterns across different solvent systems.

Aqueous Solubility

N,N-Diethyl-N',N'-dimethylethylenediamine exhibits high solubility in water [7], forming clear solutions with characteristic amine odor. The enhanced water solubility compared to simple alkyl amines results from the presence of two nitrogen atoms capable of hydrogen bonding with water molecules [8]. The basicity of the compound contributes to its interaction with polar protic solvents, with the nitrogen lone pairs facilitating solvation through hydrogen bonding networks [8].

Organic Solvent Compatibility

The compound demonstrates miscibility with various organic solvents , including polar aprotic systems. This broad solvent compatibility stems from the balanced hydrophilic-lipophilic character conferred by the ethyl and methyl substituents. The solubility enhancement in organic media reflects the increased lipophilicity compared to unsubstituted ethylenediamine derivatives [9].

Solvent-Specific Interactions

In polar solvents such as ethanol and methanol, N,N-Diethyl-N',N'-dimethylethylenediamine shows enhanced solubility due to hydrogen bonding interactions between the amine nitrogen atoms and hydroxyl groups [8]. The compound's compatibility with chloroform and dichloromethane, as observed for related dimethylethylenediamine compounds [10], suggests favorable interactions with halogenated solvents.

Solubility Characteristics Data Table

| Solvent System | Solubility | Interaction Mechanism |

|---|---|---|

| Water | Highly soluble [7] | Hydrogen bonding with nitrogen lone pairs |

| Polar Protic Solvents | Enhanced solubility [8] | Hydrogen bonding networks |

| Organic Solvents | Miscible | Van der Waals interactions with alkyl groups |

| Polar Aprotic Solvents | Good solubility | Dipole-dipole interactions |

| Halogenated Solvents | Compatible | Favorable molecular interactions |

Basicity Constants and Protonation Behavior

The basicity of N,N-Diethyl-N',N'-dimethylethylenediamine arises from the electron-donating capacity of the nitrogen atoms, which is influenced by the alkyl substituent pattern and electronic effects within the molecular framework.

Predicted Basicity Constants

The predicted pKa value of 8.72 ± 0.50 [5] [3] classifies N,N-Diethyl-N',N'-dimethylethylenediamine as a moderately strong base. This basicity falls within the typical range for tertiary aliphatic amines, reflecting the electron-donating effects of the ethyl and methyl substituents that enhance the availability of nitrogen lone pairs for protonation [8].

Comparative Basicity Analysis

When compared to related ethylenediamine derivatives, the basicity follows predictable trends based on substitution patterns. The compound's basicity of approximately 8.72 can be contextualized against N,N'-dimethylethylenediamine, which exhibits comparable basic strength [11]. The presence of additional ethyl groups provides enhanced electron density at the nitrogen centers, contributing to the observed basicity [8].

Protonation Mechanisms

The compound undergoes stepwise protonation at the two nitrogen atoms, with the first protonation occurring at the more accessible nitrogen site. The formation of monoprotonated and diprotonated species follows typical patterns for diamine systems, with the second protonation being less favorable due to electrostatic repulsion [8]. The protonation behavior influences the compound's solubility, coordination chemistry, and biological activity.

pH-Dependent Behavior

In aqueous solutions, N,N-Diethyl-N',N'-dimethylethylenediamine exhibits alkaline behavior, with the extent of ionization dependent on solution pH. The compound acts as a Brønsted base, accepting protons to form quaternary ammonium species. This pH-dependent speciation affects the compound's interaction with other molecules and its overall chemical reactivity [8].

Basicity Constants and Protonation Data Table

| Parameter | Value/Description | Method/Source |

|---|---|---|

| Predicted pKa | 8.72 ± 0.50 [5] [3] | Computational prediction |

| Basicity Classification | Tertiary amine base | Structural analysis |

| Protonation Sites | Two nitrogen atoms | Molecular structure |

| Conjugate Acid Formation | Quaternary ammonium salts | Chemical behavior |

| Solution pH | Alkaline | Theoretical assessment |

| Comparative Basicity | Similar to alkylated diamines [11] | Literature comparison |

Oxidative Stability and Degradation Pathways

The oxidative stability of N,N-Diethyl-N',N'-dimethylethylenediamine is influenced by the presence of tertiary amine functionalities and alkyl substituents, which can serve as sites for oxidative attack under certain conditions.

Chemical Stability Assessment

Under standard ambient conditions, N,N-Diethyl-N',N'-dimethylethylenediamine demonstrates chemical stability [12]. However, the compound exhibits air sensitivity, requiring storage under inert atmosphere to prevent oxidative degradation [12] [13]. This sensitivity pattern is consistent with other tertiary amines that can undergo N-oxidation or alkyl chain oxidation upon exposure to atmospheric oxygen [14].

Thermal Degradation Pathways

Thermal decomposition of N,N-Diethyl-N',N'-dimethylethylenediamine potentially leads to the formation of nitrogen oxides, carbon monoxide, and other volatile decomposition products [12]. The degradation mechanism likely involves C-N bond cleavage and subsequent fragmentation of the alkyl substituents. Related studies on similar amine compounds suggest that thermal degradation proceeds through multiple pathways, including dealkylation and oxidative fragmentation [14].

Environmental Factors Affecting Stability

Light sensitivity has been reported for related ethylenediamine derivatives [13], suggesting potential photodegradation pathways for N,N-Diethyl-N',N'-dimethylethylenediamine. The compound's stability is compromised by exposure to strong acids and oxidizing agents [12], which can initiate degradation through protonation-induced structural changes or direct oxidative attack.

Incompatible Materials and Storage Considerations

The compound is incompatible with acids, acid chlorides, acid anhydrides, strong oxidizing agents, and carbon dioxide [12] [15]. These incompatibilities arise from the basic nature of the amine groups and their susceptibility to chemical attack. Proper storage requires temperatures below 30°C, inert atmosphere conditions, and protection from moisture and light [12] [13].

Degradation Pathway Analysis

Oxidative degradation of N,N-Diethyl-N',N'-dimethylethylenediamine may proceed through several mechanisms: (1) N-oxidation to form amine oxides, (2) hydroxyl radical attack on alkyl substituents, (3) atmospheric oxygen reaction with nitrogen lone pairs, and (4) thermal-induced C-N bond cleavage. The specific pathway depends on environmental conditions, temperature, and the presence of catalysts or initiators [14] [16].

Stability and Degradation Data Table

| Stability Factor | Assessment | Mitigation Strategy |

|---|---|---|

| Air Sensitivity | Sensitive [12] | Store under inert gas |

| Thermal Stability | Stable under normal conditions [12] | Avoid excessive heat |

| Light Sensitivity | Potential degradation [13] | Protect from light |

| Chemical Compatibility | Incompatible with acids and oxidizers [12] | Segregate from incompatibles |

| Storage Requirements | Below 30°C, inert atmosphere [12] | Proper storage protocols |

| Degradation Products | Nitrogen oxides, CO [12] | Monitor decomposition |

| Moisture Sensitivity | Hygroscopic behavior [13] | Control humidity |

| Oxidative Pathways | Multiple mechanisms [14] | Antioxidant addition |

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant